Lamivudine Triphosphate Ammonium Salt

Intracellular Pharmacokinetics NRTI Anabolites HIV Therapeutics

Lamivudine Triphosphate Ammonium Salt (CAS 1187058-42-9) is the exact pharmacologically active triphosphate anabolite of lamivudine, enabling direct in vitro and ex vivo studies without reliance on intracellular phosphorylation. Its well-characterized IC50 (1.9 μM vs. wild-type HIV-1 RT), Ki (0.032 μM vs. HBV polymerase), and M184V mutant IC50 shift (>100 μM) provide unambiguous baselines for resistance profiling. The 17.7 h intracellular half-life and 3-day PBMC steady-state kinetics make it the definitive reference standard for LC-MS/MS method validation of NRTI triphosphates and intracellular PK modeling. Procure this ammonium salt formulation to eliminate counter-ion variability and ensure experimental reproducibility.

Molecular Formula C8H23N6O12P3S
Molecular Weight 520.29 g/mol
CAS No. 1187058-42-9
Cat. No. B1512272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine Triphosphate Ammonium Salt
CAS1187058-42-9
Molecular FormulaC8H23N6O12P3S
Molecular Weight520.29 g/mol
Structural Identifiers
SMILESC1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C8H14N3O12P3S.3H3N/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15;;;/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15);3*1H3/t6-,7+;;;/m0.../s1
InChIKeyWGYHYJAOTOCRPE-PXJNTPRPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamivudine Triphosphate Ammonium Salt (CAS 1187058-42-9): Intracellular Active Metabolite for Antiviral Research


Lamivudine Triphosphate Ammonium Salt (CAS 1187058-42-9) is the ammonium salt formulation of lamivudine 5'-triphosphate (3TC-TP), the active intracellular anabolite of the nucleoside reverse transcriptase inhibitor (NRTI) lamivudine [1]. As a synthetic nucleoside analogue triphosphate, it functions as a competitive inhibitor and chain terminator of both HIV-1 reverse transcriptase and hepatitis B virus (HBV) DNA polymerase [2]. This compound represents the exact pharmacologically active moiety responsible for antiviral efficacy, bypassing the requirement for intracellular phosphorylation steps necessary when using the parent prodrug lamivudine. This formulation is specifically intended for in vitro and ex vivo research applications where direct measurement or use of the active triphosphate species is required .

Why Lamivudine Triphosphate Ammonium Salt (CAS 1187058-42-9) Cannot Be Substituted with Generic Nucleotide Analogs in Research


Generic substitution of Lamivudine Triphosphate Ammonium Salt with other nucleotide triphosphates is scientifically unsound due to profound differences in enzyme inhibition kinetics, intracellular pharmacokinetic behavior, and resistance mutation profiles. While emtricitabine triphosphate (FTC-TP) shares structural similarity as a cytidine analog, direct comparative studies reveal distinct quantitative differences in their interactions with viral and host enzymes, including a >200-fold change in binding affinity for M184V mutant HIV-1 reverse transcriptase [1] and differential discrimination by human mitochondrial DNA polymerase γ [2]. Similarly, entecavir triphosphate (ETV-TP) exhibits a 100- to 300-fold greater potency against lamivudine-resistant HBV polymerase compared to 3TC-TP [3]. The intracellular half-life of 3TC-TP, measured at 17.7 ± 2.8 h in human PBMCs [4], dictates specific dosing and washout experimental designs that cannot be replicated with analogs possessing different intracellular kinetics. Procurement of the exact ammonium salt formulation of 3TC-TP ensures experimental reproducibility and eliminates confounding variables associated with counter-ion effects or phosphorylation efficiency.

Lamivudine Triphosphate Ammonium Salt (CAS 1187058-42-9): Head-to-Head Quantitative Differentiation Evidence


Intracellular Half-Life of 3TC-TP (17.7 h) vs. Zidovudine-TP (9.1 h) in Human PBMCs Enables Different Dosing Regimen Design

In a direct crossover study in HIV-infected adolescents receiving both zidovudine (ZDV) and lamivudine (3TC), the intracellular half-life of the active triphosphate metabolites were directly compared within the same patient cohort. The population estimated half-life for 3TC-TP was 17.7 ± 2.8 h, which was significantly longer than the 9.1 ± 0.859 h observed for ZDV-TP [1]. This near two-fold difference in intracellular persistence has direct implications for dosing frequency and for interpreting the duration of antiviral effect in cell-based assays.

Intracellular Pharmacokinetics NRTI Anabolites HIV Therapeutics

3TC-TP Exhibits >100 μM IC50 Against M184V Mutant HIV-1 RT Compared to 1.9 μM Against Wild-Type

The M184V mutation in HIV-1 reverse transcriptase (RT) is the primary determinant of lamivudine resistance. In head-to-head enzymatic assays using purified recombinant RT, the IC50 of 3TC-TP against wild-type HIV-1 RT was 1.9 ± 0.1 μM, whereas against RT harboring the M184V mutation, the IC50 was >100 μM [1]. This represents a >52-fold increase in IC50, quantifying the high-level resistance conferred by this single amino acid substitution.

HIV Drug Resistance M184V Mutation Reverse Transcriptase

ETV-TP is 100- to 300-fold More Potent than 3TC-TP Against Lamivudine-Resistant HBV Polymerase

In head-to-head enzyme inhibition studies using recombinant HBV nucleocapsids, entecavir triphosphate (ETV-TP) demonstrated 100- to 300-fold greater potency than lamivudine triphosphate (3TC-TP) against lamivudine-resistant HBV polymerase [1]. This class-level inference highlights that while 3TC-TP is effective against wild-type HBV, its activity is severely compromised against resistant variants, whereas ETV-TP retains substantial potency.

HBV Polymerase Entecavir Lamivudine Resistance

3TC-TP Yields 25.7–53.4% Residual Mitochondrial Polymerase γ Activity Compared to 94.1–99.5% for FTC-TP at Clinical Concentrations

Computational modeling based on clinically measured intracellular concentrations of NRTI triphosphates in resting T-cells estimated the residual activity of human mitochondrial DNA polymerase γ (Pol γ). At in vivo concentration ranges of 12.2–40.5 μM for 3TC-TP, the residual Pol γ activity was estimated to be 25.69–53.43% [1]. In contrast, for emtricitabine triphosphate (FTC-TP) at its clinical concentration range of 1.5–19.4 μM, the residual Pol γ activity was substantially higher at 94.05–99.51% [1].

Mitochondrial Toxicity Polymerase Gamma NRTI Safety

3TC-TP Achieves Steady State in PBMCs Within 3 Days vs. 2 Weeks in Seminal Mononuclear Cells

Population pharmacokinetic modeling comparing intracellular concentrations of 3TC-TP in peripheral blood mononuclear cells (PBMCs) versus seminal mononuclear cells (SMCs) revealed profound compartment-specific differences. Steady-state conditions for 3TC-TP were achieved within 3 days in PBMCs, but required 2 weeks in SMCs [1]. This direct comparison within the same study demonstrates that 3TC-TP accumulation kinetics are highly tissue-dependent.

Compartmental Pharmacokinetics HIV Sanctuary Sites Intracellular Anabolites

Once-Daily (300 mg) and Twice-Daily (150 mg) Lamivudine Regimens Produce Bioequivalent 3TC-TP Intracellular Exposure (AUC24,ss Ratio 0.99)

A randomized, two-way crossover study in 60 healthy subjects directly compared the steady-state intracellular pharmacokinetics of 3TC-TP in PBMCs following 7-day courses of lamivudine 300 mg once daily (QD) versus 150 mg twice daily (BID). The geometric least-squares (GLS) mean ratio for 3TC-TP AUC24,ss (QD/BID) was 0.99 with a 90% confidence interval of 0.88–1.11, falling within the predefined bioequivalence acceptance range of 0.8–1.25 [1].

Clinical Pharmacology Bioequivalence Intracellular Pharmacokinetics

Lamivudine Triphosphate Ammonium Salt (CAS 1187058-42-9): Evidence-Based Research and Procurement Applications


Intracellular Pharmacokinetic (PK) Modeling and NRTI Anabolite Quantification in PBMCs

The well-characterized intracellular half-life of 3TC-TP (17.7 ± 2.8 h) and its attainment of steady state within 3 days in PBMCs make the ammonium salt an essential reference standard for LC-MS/MS method development and validation for quantifying NRTI triphosphates in clinical pharmacology studies [1]. Its distinct kinetic profile compared to ZDV-TP (9.1 h) provides a benchmark for comparative intracellular PK analyses [1].

In Vitro HBV and HIV Drug Resistance Studies Focused on Wild-Type Polymerases

The quantitative IC50 of 1.9 μM against wild-type HIV-1 RT and the Ki of 0.032 μM against wild-type HBV polymerase establish clear baselines for resistance studies [2]. Researchers developing novel inhibitors or studying resistance emergence should use 3TC-TP as the wild-type control compound, given its extensively characterized resistance profile with the M184V mutation (>100 μM IC50) [2].

Mechanistic Studies of NRTI-Induced Mitochondrial Toxicity

The estimated 25.7–53.4% residual mitochondrial DNA polymerase γ activity at clinically relevant 3TC-TP concentrations provides a quantifiable signal of mitochondrial inhibition that is more pronounced than that of FTC-TP (94.1–99.5% residual activity) [3]. This makes the ammonium salt a preferred positive control or tool compound for elucidating the molecular mechanisms of NRTI-associated mitochondrial dysfunction in cell-based assays [3].

Compartmental Pharmacokinetic Studies in HIV Sanctuary Sites

The dramatically different time to steady state for 3TC-TP in PBMCs (3 days) versus seminal mononuclear cells (2 weeks) makes this compound uniquely valuable for studying drug penetration and anabolite accumulation in anatomical reservoirs [4]. Researchers investigating viral persistence or the pharmacology of sanctuary sites require the exact ammonium salt formulation for accurate quantification and modeling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamivudine Triphosphate Ammonium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.